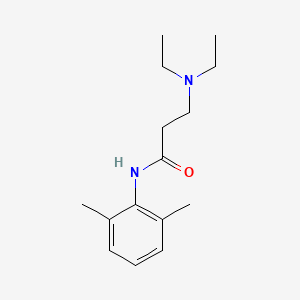

Antiarrhythmic agent-3

Descripción

Propiedades

Número CAS |

21236-52-2 |

|---|---|

Fórmula molecular |

C15H24N2O |

Peso molecular |

248.36 g/mol |

Nombre IUPAC |

3-(diethylamino)-N-(2,6-dimethylphenyl)propanamide |

InChI |

InChI=1S/C15H24N2O/c1-5-17(6-2)11-10-14(18)16-15-12(3)8-7-9-13(15)4/h7-9H,5-6,10-11H2,1-4H3,(H,16,18) |

Clave InChI |

HZRZNZDFRXKYTA-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCC(=O)NC1=C(C=CC=C1C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L 30 L 30, hydrochloride L-30 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Electrophysiological Effects of Class III Antiarrhythmics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Class III antiarrhythmic agents represent a cornerstone in the management of various cardiac arrhythmias, particularly those involving re-entrant circuits. According to the Vaughan Williams classification, the primary defining characteristic of this class is their ability to prolong the cardiac action potential duration (APD), which in turn increases the effective refractory period (ERP) of myocardial tissue.[1][2] This guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to Class III antiarrhythmics, tailored for professionals in cardiovascular research and drug development.

Core Mechanism of Action: Potassium Channel Blockade

The quintessential action of Class III antiarrhythmic drugs is the blockade of potassium (K+) channels, which are critical for the repolarization phase (Phase 3) of the cardiac action potential.[1][3] By inhibiting the efflux of potassium ions from the cardiomyocyte, these agents delay repolarization, thereby prolonging the APD.[1]

The primary target for most Class III drugs is the rapid component of the delayed rectifier potassium current, denoted as IKr.[4][5] This current is crucial for repolarization in all cardiac tissues.[4] Blockade of IKr leads to a significant prolongation of the action potential, a hallmark effect visible on an electrocardiogram (ECG) as a prolongation of the QT interval.[1][6] This increase in APD makes the myocardial tissue refractory to new electrical stimuli for a longer period, disrupting re-entrant arrhythmias which depend on the re-excitation of previously stimulated tissue.[1][7]

Some Class III agents, such as amiodarone, exhibit a more complex pharmacological profile, also blocking the slow component of the delayed rectifier current (IKs), as well as sodium and calcium channels, and possessing anti-adrenergic properties.[4][6] This multi-channel blockade contributes to their broad efficacy but also to a more complex side-effect profile. In contrast, drugs like dofetilide are considered "pure" Class III agents due to their high selectivity for the IKr channel.[5][8]

A unique mechanism is observed with ibutilide, which not only blocks IKr but also appears to activate a slow, inward sodium current, further contributing to the delay in repolarization.[9][10]

Below is a diagram illustrating the primary signaling pathway affected by Class III antiarrhythmics.

Caption: Core mechanism of Class III antiarrhythmics.

Quantitative Electrophysiological Effects

The administration of Class III antiarrhythmics leads to measurable changes in several key electrophysiological parameters. These effects are dose-dependent and can vary between different agents within the class.

| Drug | Parameter | Species/Model | Concentration/Dose | Effect | Citation |

| Sotalol | Atrial ERP | Human | 1.5 mg/kg (IV) | +24.6% | [11] |

| AV Nodal ERP | Human | 1.5 mg/kg (IV) | +24.9% | [11] | |

| Ventricular ERP | Human | 1.5 mg/kg (IV) | +14.9% | [11] | |

| Sinus Cycle Length | Human | Infusion | +15% | [12] | |

| Sinus Node Recovery Time | Human | Infusion | +28% | [12] | |

| Dofetilide | Atrial ERP | Human | Dose-dependent | Greater increase than in ventricle | [13] |

| Ventricular ERP | Human | Dose-dependent | Increased | [8] | |

| Action Potential Duration | Human | N/A | Prolonged | [8][14] | |

| Amiodarone | APD90 (Chronic) | Rabbit | 50 mg/kg/day (4 wks) | Increased to 165% of control | [15] |

| IKr (Delayed Rectifier K+ Current) | Rabbit | 1 and 5 µM | Significantly decreased amplitude | [15] | |

| Ibutilide | QT Interval | Human | Dose-dependent | Prolonged | [9] |

| Atrial Refractoriness | Human | N/A | Prolonged | [9] | |

| E-4031 | APD90 | Guinea Pig Ventricular Myocytes | 10⁻⁶ M | Prolonged from 275 ms to 1496 ms | [16] |

| IKr Tail Current | Guinea Pig Ventricular Myocytes | 10⁻⁷ M | Reduced by 76% | [16] |

ERP: Effective Refractory Period; APD: Action Potential Duration; APD90: Action Potential Duration at 90% repolarization.

Key Experimental Protocols

The characterization of Class III antiarrhythmics relies on a range of established in vitro and in vivo experimental models.[17][18][19] Understanding these methodologies is critical for interpreting existing data and designing future studies.

In Vitro Cellular Electrophysiology: The Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying the effects of antiarrhythmic drugs on specific ion channels in isolated cardiomyocytes.[20][21]

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, mouse) or derived from human induced pluripotent stem cells (hiPSC-CMs).[17][22]

-

Electrode Placement: A glass micropipette with a tip diameter of ~1 µm, filled with an electrolyte solution, is pressed against the membrane of a single cardiomyocyte.[23]

-

Seal Formation: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[20]

-

Whole-Cell Configuration: The membrane patch within the pipette is ruptured by a further pulse of suction, allowing low-resistance electrical access to the cell's interior.[23]

-

Voltage or Current Clamp:

-

In voltage-clamp mode , the membrane potential is held at a specific level, and the currents flowing through the ion channels (e.g., IKr) are measured in response to controlled voltage steps. This allows for the direct assessment of a drug's effect on a specific channel.[24]

-

In current-clamp mode , the current injected into the cell is controlled (typically set to zero), and changes in the membrane potential (the action potential) are recorded. This is used to measure drug effects on APD and other action potential characteristics.[25]

-

The workflow for a typical patch-clamp experiment is illustrated below.

Caption: Typical workflow for a whole-cell patch-clamp experiment.

In Vivo Electrophysiological Studies

Animal models are indispensable for understanding the integrated physiological effects of antiarrhythmic drugs that cannot be fully recapitulated in vitro.[17][18] Models often involve species such as dogs, rabbits, or rats, which can be genetically modified or have arrhythmias induced to mimic human disease states.[17][26]

Methodology:

-

Animal Preparation: Anesthetized animals are instrumented for continuous ECG and hemodynamic monitoring.

-

Catheter Placement: Electrode catheters are inserted intravenously and advanced into the cardiac chambers under fluoroscopic or echocardiographic guidance.

-

Programmed Electrical Stimulation (PES): A series of precisely timed electrical stimuli are delivered to the heart to measure baseline electrophysiological properties, such as sinus node recovery time, AV nodal conduction, and refractory periods of the atria and ventricles.[26]

-

Arrhythmia Induction: PES is also used to attempt to induce arrhythmias, providing a substrate to test the efficacy of a drug.

-

Drug Administration: The Class III agent is administered intravenously or orally.

-

Post-Drug Assessment: The PES protocol is repeated to quantify the drug's effect on the previously measured parameters and its ability to prevent arrhythmia induction.[11]

Conclusion

Class III antiarrhythmic drugs are potent modulators of cardiac repolarization, primarily through the blockade of the IKr potassium channel. This action prolongs the action potential duration and effective refractory period, forming the basis of their antiarrhythmic efficacy, especially against re-entrant tachycardias. A thorough understanding of their specific ionic mechanisms, quantitative effects on electrophysiological parameters, and the experimental protocols used for their evaluation is fundamental for the continued research and development of safer and more effective antiarrhythmic therapies. The potential for proarrhythmia, particularly Torsades de Pointes, remains a significant concern and underscores the importance of detailed electrophysiological assessment in preclinical and clinical development.[7]

References

- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 3. lecturio.com [lecturio.com]

- 4. The molecular and ionic specificity of antiarrhythmic drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dofetilide: a review of its use in atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Electrophysiological effects of intravenous sotalol in acute myocardial infarction: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of the new class III antiarrhythmic drug E-4031 on myocardial contractility and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Arrhythmia models: in vivo, in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 21. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 24. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. journals.physiology.org [journals.physiology.org]

Unveiling the Molecular Choreography: A Technical Guide to the Targets of Class III Antiarrhythmic Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Class III antiarrhythmic drugs represent a cornerstone in the management of cardiac arrhythmias, primarily exerting their therapeutic effect by prolonging the cardiac action potential duration (APD). This prolongation increases the effective refractory period of cardiac tissue, thereby terminating and preventing re-entrant arrhythmias. While the primary molecular target is well-established, the intricate interactions with various ion channels and the nuances of their mechanisms of action are critical areas of study for the development of safer and more efficacious therapies. This in-depth technical guide provides a comprehensive overview of the molecular targets of Class III antiarrhythmic drugs, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Molecular Targets and Mechanism of Action

The defining characteristic of Class III antiarrhythmic agents is their ability to block potassium channels involved in the repolarization phase of the cardiac action potential.[1][2][3] This blockade delays the efflux of potassium ions, thereby prolonging Phase 3 of the action potential.[2]

Primary Target: The hERG (Kv11.1) Potassium Channel

The vast majority of Class III drugs exhibit their primary effect by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the pore-forming α-subunit encoded by the human Ether-à-go-go-Related Gene (hERG), also known as Kv11.1.[4][5][6] Inhibition of the hERG channel is a potent mechanism for prolonging the APD and is central to the antiarrhythmic efficacy of these drugs.[6] However, excessive blockade of hERG can lead to a dangerous prolongation of the QT interval on the electrocardiogram, increasing the risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][7]

Multi-Ion Channel Effects

Several Class III agents, most notably amiodarone, exhibit a broader spectrum of activity by interacting with multiple ion channels. This "multi-channel blockade" contributes to their clinical efficacy but also to their complex side-effect profiles.[1][8][9]

-

Sodium Channels (Nav1.5): Amiodarone and its active metabolite, N-desethylamiodarone, have been shown to block both the peak and late components of the sodium current (INa).[1][10] This Class I-like effect can slow conduction velocity and may contribute to its antiarrhythmic action in various types of arrhythmias.

-

Calcium Channels (Cav1.2): Amiodarone also possesses Class IV activity through the blockade of L-type calcium channels (ICa,L).[1] This action can slow the heart rate and atrioventricular conduction.

-

Other Potassium Channels: Some Class III drugs may also affect other potassium currents, such as the slow component of the delayed rectifier current (IKs) or the inward rectifier current (IK1), although generally with lower potency than their effects on IKr.[11]

Quantitative Analysis of Drug-Target Interactions

The potency of Class III antiarrhythmic drugs against their molecular targets is typically quantified by the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the therapeutic window and potential for off-target effects. The following table summarizes the IC50 values for several prominent Class III agents against key cardiac ion channels.

| Drug | Primary Target (Channel) | IC50 | Other Key Targets (Channel) | IC50 |

| Amiodarone | hERG (IKr) | ~0.8 - 9.8 µM[6][10][12] | Late Na+ Current (INa,L) | ~3.0 µM[10] |

| Peak Na+ Current (INa,P) | ~178 µM (tonic block)[10] | |||

| L-type Ca2+ Current (ICa,L) | ~0.27 µM (Ki)[1] | |||

| Dofetilide | hERG (IKr) | ~0.005 - 0.012 µM[2] | - | > 30-100 µM (for Nav1.5 and Cav1.2)[2] |

| Sotalol | hERG (IKr) | ~30 - 120 µM[2] | - | > 100 µM (for Nav1.5 and Cav1.2)[2] |

| Ibutilide | hERG (IKr) | ~20 nM[13] | Activates late Na+ current | - |

| Dronedarone | hERG (IKr) | Not specified | Multichannel Blocker | Not specified[1] |

| Bretylium | Adrenergic Neurons | - | K+ Channels | High µM range[4] |

Experimental Protocols

Characterizing the interaction of Class III antiarrhythmic drugs with their molecular targets requires precise and standardized experimental methodologies.

Detailed Methodology: Whole-Cell Patch Clamp for IC50 Determination

This protocol outlines the key steps for determining the IC50 of a compound against a specific cardiac ion channel (e.g., hERG) expressed in a heterologous system (e.g., HEK293 cells).[5][14]

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably transfected with the gene encoding the ion channel of interest (e.g., KCNH2 for hERG) in appropriate media.

-

On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the external solution to achieve the desired final concentrations. The final solvent concentration should be kept constant across all conditions and should not exceed a level known to affect the ion channel (typically <0.1%).

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration by forming a gigaohm seal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.

-

Maintain the holding potential at a level where the channels of interest are predominantly in the closed state (e.g., -80 mV for hERG).

4. Voltage-Clamp Protocol (Example for hERG):

-

A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to induce channel activation and inactivation (e.g., 1-2 seconds).

-

A subsequent repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is a measure of the number of channels that were open at the end of the depolarizing pulse.

-

Repeat this voltage protocol at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude.

5. Data Acquisition and Analysis:

-

Record the ionic current before and after the application of increasing concentrations of the test compound.

-

Allow the drug effect to reach a steady state at each concentration.

-

Measure the peak amplitude of the tail current at each concentration.

-

Normalize the current amplitude at each concentration to the control (pre-drug) amplitude.

-

Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

Detailed Methodology: Langendorff Perfused Heart Model for Arrhythmia Studies

The Langendorff preparation is an ex vivo model used to study the effects of drugs on the electrophysiology and contractility of the whole heart in the absence of systemic influences.[4]

1. Heart Isolation and Perfusion:

-

Anesthetize the experimental animal (e.g., rabbit, guinea pig) and perform a thoracotomy.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at a constant temperature (37°C) and pressure.

2. Electrophysiological Monitoring:

-

Place electrodes on the epicardial surface to record a volume-conducted electrocardiogram (ECG).

-

Use monophasic action potential (MAP) electrodes to record action potentials from different regions of the ventricle.

-

Pacing electrodes can be placed on the atria or ventricles to control the heart rate.

3. Experimental Protocol:

-

Allow the heart to stabilize for a baseline period.

-

Record baseline ECG and MAP parameters.

-

Introduce the Class III antiarrhythmic drug into the perfusate at a known concentration.

-

Continuously monitor for changes in APD, QT interval, and the occurrence of arrhythmias, including early afterdepolarizations (EADs) and TdP.

-

Programmed electrical stimulation can be used to assess the vulnerability to induced arrhythmias.

4. Data Analysis:

-

Measure the APD at 90% repolarization (APD90) from the MAP recordings.

-

Measure the QT interval from the pseudo-ECG.

-

Quantify the incidence and duration of any observed arrhythmias.

Detailed Methodology: High-Throughput Screening in Zebrafish Larvae

The zebrafish model is increasingly used for early-stage cardiotoxicity and drug efficacy screening due to its genetic tractability, rapid development, and optical transparency.[2][3][8][10][12]

1. Embryo Handling and Drug Exposure:

-

Collect zebrafish embryos and raise them in standard embryo medium.

-

At 24-48 hours post-fertilization (hpf), array the embryos in multi-well plates.

-

Add the test compounds directly to the embryo medium at various concentrations.

2. Cardiac Function Assessment:

-

At a designated time point (e.g., 48-72 hpf), assess cardiac function.

-

Heart Rate and Rhythm: Use automated imaging systems to record videos of the beating heart. Software can then be used to calculate the heart rate and detect arrhythmias.

-

QT Interval: While a direct ECG is challenging in larvae, changes in the duration of the ventricular action potential can be inferred from high-speed video analysis of ventricular contraction and relaxation times.

3. Data Analysis:

-

Quantify changes in heart rate, the incidence of atrioventricular block, and other arrhythmias.

-

Assess changes in ventricular contractility and rhythmicity.

-

Determine the concentration-response relationship for any observed cardiotoxic or antiarrhythmic effects.

Mandatory Visualizations

Signaling Pathway of Class III Antiarrhythmic Drugs

References

- 1. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an Automated High-Throughput System for Zebrafish In Vivo Screenings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]

- 10. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. benchchem.com [benchchem.com]

- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 14. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Class III Antiarrhythmic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Class III antiarrhythmic compounds. These agents primarily exert their therapeutic effect by blocking cardiac potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel, which prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby suppressing arrhythmias. However, this mechanism is also intrinsically linked to the proarrhythmic risk of Torsades de Pointes (TdP). Understanding the nuanced relationships between chemical structure and biological activity is therefore critical for the development of safer and more efficacious Class III antiarrhythmics.

Core Pharmacophore and General Structure-Activity Relationships

The archetypal pharmacophore for hERG channel affinity, a key characteristic of Class III antiarrhythmics, consists of a basic nitrogen atom that is protonated at physiological pH, connected to a hydrophobic/aromatic moiety. This basic nitrogen is crucial for interacting with key residues within the hERG channel pore.

Key structural features influencing the activity of Class III antiarrhythmics include:

-

The Basic Headgroup: A tertiary amine is a common feature, with its pKa influencing the ionization state and, consequently, the binding affinity. The nature of the substituents on the nitrogen atom can impact potency, selectivity, and pharmacokinetic properties.

-

The Hydrophobic/Aromatic Moieties: These groups contribute to the overall lipophilicity of the molecule and engage in hydrophobic and π-π stacking interactions within the channel pore. The size, shape, and electronic properties of these aromatic systems are critical determinants of binding affinity.

-

The Linker: The chain connecting the basic headgroup to the hydrophobic region influences the molecule's flexibility and spatial orientation within the binding pocket. The length and composition of the linker can significantly affect potency.

Quantitative Structure-Activity Relationship Data

The following tables summarize the hERG inhibitory potencies (IC50 values) of prominent Class III antiarrhythmic drugs and their analogs. This data is essential for comparing the relative potencies and understanding the impact of structural modifications.

Table 1: Amiodarone and Analogs - hERG IC50 Values

| Compound | R1 | R2 | hERG IC50 (nM) | Reference(s) |

| Amiodarone | -CH2CH2N(C2H5)2 | I | ~45-117.8 | [1] |

| Desethylamiodarone (DEA) | -CH2CH2NH(C2H5) | I | ~157.6-160 | [1][2] |

| Dronedarone | -CH2CH2N(C4H9)2 | H | Varies |

Note: IC50 values for amiodarone can vary depending on the experimental conditions, such as temperature and voltage protocol.

Table 2: Sotalol and Analogs - hERG IC50 Values

| Compound | Stereochemistry | hERG IC50 (µM) | Reference(s) |

| d-sotalol | d-enantiomer | ~286 | [3] |

| l-sotalol | l-enantiomer | ~288 | [3] |

| dl-sotalol (racemic) | racemic | ~52-343 | [4][5] |

Table 3: Dofetilide and Analogs - hERG IC50 Values

| Compound | R Group on Phenyl Ring | hERG IC50 (nM) | Reference(s) |

| Dofetilide | -SO2NHCH3 | ~7-13 | [4][6] |

| Analog 1 | -H | 130 | [7] |

| Analog 2 | -Cl | 25 | [7] |

| Analog 3 | -NO2 | 10 | [7] |

Table 4: Ibutilide and Analogs - hERG IC50 Values

| Compound | hERG IC50 (nM) | Reference(s) | | :--- | :--- | | Ibutilide | ~20 |[8][9] |

Experimental Protocols

Accurate determination of the pharmacological activity of Class III antiarrhythmics relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro and ex vivo assays.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This in vitro technique is the gold standard for assessing a compound's direct effect on the hERG potassium channel.

Objective: To determine the concentration-dependent inhibition of the hERG current (I_Kr) by a test compound and calculate its IC50 value.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

A typical voltage-clamp protocol to elicit hERG currents involves the following steps from a holding potential of -80 mV:

-

Depolarization to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarization to -50 mV for 2 seconds to record the peak tail current, which reflects the channel's recovery from inactivation and subsequent deactivation.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a hERG-expressing HEK293 cell.

-

Record baseline hERG currents using the specified voltage-clamp protocol.

-

Perfuse the cell with the external solution containing increasing concentrations of the test compound.

-

At each concentration, allow the drug effect to reach a steady state before recording the hERG current.

-

Measure the peak tail current amplitude at each concentration.

-

Normalize the current amplitudes to the baseline control.

-

Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the assessment of a compound's effects on the global electrophysiology and proarrhythmic potential of an intact heart.

Objective: To evaluate the effects of a test compound on cardiac action potential duration, effective refractory period, and the induction of arrhythmias in an isolated heart.

Animal Model: Rabbit or guinea pig hearts are commonly used.

Perfusion Solution: Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2 at 37°C.

Procedure:

-

Anesthetize the animal and rapidly excise the heart.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.[10][11]

-

Insert a recording electrode (e.g., a monophasic action potential electrode) into the ventricular epicardium to record action potentials.

-

Pace the heart at a constant cycle length.

-

After a stabilization period, record baseline electrophysiological parameters.

-

Introduce the test compound into the perfusate at various concentrations.

-

Record changes in action potential duration (APD) at 90% repolarization (APD90) and the effective refractory period (ERP).

-

Assess for the occurrence of early afterdepolarizations (EADs) and ventricular arrhythmias.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Class III antiarrhythmics is the direct blockade of the pore of the hERG potassium channel. However, the overall cellular response and the structure-activity relationship are influenced by a series of factors.

Caption: Mechanism of action of Class III antiarrhythmic drugs.

The binding of a Class III antiarrhythmic drug to the pore domain of the hERG channel is state-dependent, with higher affinity for the open and/or inactivated states. This leads to a blockade of the rapid delayed rectifier potassium current (IKr), resulting in a prolongation of the action potential duration and an increase in the effective refractory period. While this is the basis for their antiarrhythmic efficacy, excessive APD prolongation increases the risk of proarrhythmias.

Experimental and Drug Development Workflow

The development of novel Class III antiarrhythmic agents with improved safety profiles requires a systematic screening and evaluation process.

Caption: Drug development workflow for Class III antiarrhythmics.

The workflow begins with the screening of a compound library using high-throughput in vitro assays, primarily the hERG patch-clamp assay, to identify initial hits. Promising compounds are then subjected to more detailed ex vivo and in vivo studies to assess their efficacy and proarrhythmic risk. Throughout this process, structure-activity relationship analysis is used to guide the rational design of new analogs with improved properties.

References

- 1. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 10. benchchem.com [benchchem.com]

- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Reverse Use-Dependence of Class III Antiarrhythmic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Class III antiarrhythmic agents are a cornerstone in the management of cardiac arrhythmias, primarily exerting their effect by blocking the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby suppressing re-entrant arrhythmias. However, a peculiar and clinically significant characteristic of many of these agents is "reverse use-dependence." This phenomenon, where the drug's efficacy is paradoxically greater at slower heart rates and diminishes at faster rates, presents a significant challenge in drug development and clinical application. At low heart rates, the enhanced effect can lead to excessive QT interval prolongation and life-threatening arrhythmias such as Torsades de Pointes (TdP). This guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental assessment of the reverse use-dependence of Class III antiarrhythmic agents.

The Molecular Mechanism of Reverse Use-Dependence

The phenomenon of reverse use-dependence is intrinsically linked to the gating kinetics of the hERG potassium channel and the state-dependent binding of Class III antiarrhythmic drugs. The hERG channel transitions between three main conformational states: closed, open, and inactivated.[1] Class III agents exhibit a much higher affinity for the open and inactivated states of the channel compared to the closed state.

The duration of the cardiac action potential dictates the amount of time the hERG channel spends in each of these states.

-

At Slower Heart Rates: The APD is intrinsically longer. This prolonged depolarization time means that the hERG channels remain in the open and inactivated states for a longer period. This extended window provides a greater opportunity for the drug molecules to bind to their target sites within the channel pore, leading to a more pronounced blockade of the IKr current. The result is a significant prolongation of the APD and ERP.[2]

-

At Faster Heart Rates: The APD is shorter. Consequently, the hERG channels spend more time in the closed state and the time spent in the open and inactivated states is reduced. This shortened window for drug binding leads to less channel blockade and a diminished effect on APD prolongation.[3]

This inverse relationship between heart rate and drug efficacy is what defines reverse use-dependence and is a critical factor in the proarrhythmic potential of these drugs.[4]

Quantitative Analysis of Reverse Use-Dependence

The rate-dependent effects of Class III agents can be quantified by measuring the prolongation of the action potential duration (APD) or the effective refractory period (ERP) at various heart rates or pacing cycle lengths (PCL). The following table summarizes quantitative data from a study on d-sotalol, a representative Class III agent exhibiting reverse use-dependence.

| Drug | Parameter Measured | Pacing Condition | Paced Cycle Length (PCL) | Mean Prolongation (%) |

| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Sinus Rhythm | N/A | 21.1% ± 3.6% |

| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Constant Pacing | 550 ms | 16.6% ± 4.3% |

| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Constant Pacing | 400 ms | 11.2% ± 2.7% |

| d-Sotalol | Monophasic Action Potential Duration (MAPD) | Constant Pacing | 330 ms | 5.8% ± 2.1% |

| Data adapted from a study on patients with ventricular tachyarrhythmias, demonstrating a pronounced reverse-use dependent decrease in efficacy at faster stimulation frequencies.[5] |

Experimental Protocols for Assessing Reverse Use-Dependence

The gold standard for evaluating the reverse use-dependence of a compound is the whole-cell patch-clamp technique, which allows for the direct measurement of IKr (or hERG current in expression systems) at different stimulation frequencies.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of a test compound on the hERG potassium channel current at different activation frequencies.

Cell Preparation:

-

Use either isolated primary cardiomyocytes (e.g., adult guinea pig ventricular myocytes) or a heterologous expression system such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel).

Solutions:

-

External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 12.5 Dextrose, 10 HEPES. Adjust pH to 7.4 with NaOH.[6] This solution is designed to mimic the extracellular environment.

-

Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.[6] This solution is formulated to approximate the intracellular milieu.

Voltage-Clamp Protocol to Assess Reverse Use-Dependence:

-

Establish a stable whole-cell recording with a gigaohm seal (≥1 GΩ).

-

Hold the cell membrane potential at -80 mV.

-

To elicit the hERG current, apply a depolarizing pulse to +20 mV for 1000 ms to allow for channel activation and inactivation.

-

Follow with a repolarizing step to -50 mV to record the peak tail current, which is characteristic of hERG channels and represents the current flowing as channels recover from inactivation to the open state before closing.

-

Repeat this voltage-clamp protocol at different frequencies to simulate different heart rates:

-

Slow Rate: Apply the protocol every 10 seconds (0.1 Hz).

-

Fast Rate: Apply the protocol every 1 second (1 Hz).

-

-

Record the baseline hERG current at both slow and fast frequencies.

-

Perfuse the test compound at a desired concentration and allow for equilibration.

-

Record the hERG current in the presence of the compound at both slow and fast frequencies until a steady-state block is achieved.

Data Analysis:

-

Measure the peak amplitude of the hERG tail current at both frequencies, before and after drug application.

-

Calculate the percentage of current block at each frequency using the formula: % Block = (1 - (I_drug / I_baseline)) * 100

-

A significantly higher percentage of block at the slow frequency compared to the fast frequency indicates reverse use-dependence.

Visualizing Key Concepts and Workflows

Signaling Pathways and Mechanisms

Caption: Logical flow of reverse use-dependence at different heart rates.

Caption: State diagram of the hERG channel and Class III drug binding.

Experimental Workflow

Caption: Workflow for assessing reverse use-dependence via patch-clamp.

Implications for Drug Development and Clinical Practice

The reverse use-dependent nature of many Class III antiarrhythmic agents is a critical safety concern that must be addressed during drug development. Compounds that exhibit strong reverse use-dependence have a higher propensity to cause TdP, particularly in patients with bradycardia or those taking other QT-prolonging medications.

Strategies to mitigate this risk include:

-

Developing drugs with multi-channel blocking properties: For example, amiodarone's blockade of other channels in addition to IKr is thought to contribute to its lower incidence of TdP compared to more selective IKr blockers.[7]

-

Designing compounds with less state-dependent binding: Creating molecules that can bind to the hERG channel in its closed state or have faster on/off kinetics could potentially reduce reverse use-dependence.

-

Targeting the slow component of the delayed rectifier current (IKs): Blockade of IKs may prolong the APD in a less rate-dependent manner.

For clinicians, understanding this property is crucial for patient selection and monitoring. Patients with slower heart rates, electrolyte imbalances (hypokalemia, hypomagnesemia), or underlying long QT syndrome are at an increased risk of proarrhythmia when treated with these agents.

Conclusion

Reverse use-dependence is a complex but fundamental characteristic of many Class III antiarrhythmic drugs. It arises from the interplay between the hERG channel's gating kinetics and the state-dependent binding of these agents. While this property is a major contributor to the proarrhythmic risk associated with these drugs, a thorough understanding of its mechanism and rigorous experimental evaluation are essential for the development of safer and more effective antiarrhythmic therapies. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to systematically investigate and address this critical aspect of cardiac safety pharmacology.

References

- 1. Comparative effects of increased extracellular potassium and pacing frequency on the class III activities of methanesulfonanilide IKr blockers dofetilide, D-sotalol, E-4031, and MK-499 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rate and time dependent effects of D-sotalol on the monophasic action potential after sudden increase of the heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Frequency-dependent electrophysiologic effects of amiodarone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Class III Antiarrhythmic Agents

This document provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Class III antiarrhythmic drugs. Tailored for researchers, scientists, and drug development professionals, this guide details their mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and visualizes core concepts and workflows.

Pharmacodynamics: The Mechanism of Action

Class III antiarrhythmic agents exert their primary effect by blocking cardiac potassium channels, which are critical for the repolarization phase of the cardiac action potential.[1][2] This blockade prolongs the duration of the action potential and, consequently, the effective refractory period (ERP) of cardiac myocytes.[2][3][4] By extending the period during which the cardiac cells are unexcitable, these drugs are effective in suppressing tachyarrhythmias caused by reentry mechanisms.[2]

The principal target for most Class III drugs is the rapid component of the delayed rectifier potassium current (IKr).[4][5] Blockade of this current delays Phase 3 repolarization, which is visibly manifested on the electrocardiogram (ECG) as a prolongation of the QT interval.[2][3]

Many Class III agents exhibit a property known as "reverse use-dependence," where their effect on action potential duration is more pronounced at slower heart rates.[6][7] While these drugs are a cornerstone in managing arrhythmias, their QT-prolonging effect carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP).[6]

Individual agents in this class possess unique pharmacological profiles:

-

Amiodarone and Dronedarone: These are multi-channel blockers, exhibiting properties of all four Vaughan Williams classes.[1][3][8] Amiodarone also has non-competitive alpha- and beta-blocking effects.[3][8] Dronedarone is a derivative of amiodarone developed to have a more favorable safety profile.[9][10][11]

-

Sotalol: This drug is a racemic mixture; its l-enantiomer possesses both Class II (beta-blocker) and Class III activity, while the d-enantiomer has primarily Class III effects.[12]

-

Dofetilide and Ibutilide: These are considered "pure" Class III agents, as their primary mechanism is the selective blockade of IKr.[13] Ibutilide is unique in that it also appears to activate a slow, inward sodium current which contributes to delaying repolarization.[14][15]

Signaling Pathway Visualization

The following diagram illustrates the fundamental mechanism of action for a typical Class III antiarrhythmic agent at the cellular level.

Pharmacokinetics: Comparative Analysis

The pharmacokinetic properties of Class III antiarrhythmics vary significantly, impacting their dosing regimens, potential for drug interactions, and clinical use. Amiodarone is notable for its extremely long half-life and large volume of distribution, while ibutilide is administered intravenously for rapid cardioversion.[8][14] The table below summarizes key pharmacokinetic parameters for major Class III agents.

| Parameter | Amiodarone | Dronedarone | Sotalol | Dofetilide | Ibutilide |

| Bioavailability | ~50% (variable, 20-80%)[16][17] | ~15% (with food)[18] | ~100%[12][19] | >90%[20][21] | N/A (IV only) |

| Tmax (hours) | 3 - 7[16] | 1 - 4 | 2 - 3[19] | 2 - 3[20][21] | N/A (IV only) |

| Protein Binding | >96%[8] | >98% | Negligible[12] | 60 - 70%[13][21] | ~40%[14][15] |

| Volume of Distribution (Vd) | Very large (~60 L/kg)[22] | 1400 L | 1.6 - 2.4 L/kg | 3 L/kg[21] | ~11 L/kg[14][15] |

| Metabolism | Hepatic (CYP3A4, CYP2C8)[8]; Active metabolite (DEA)[8][16] | Extensive hepatic (CYP3A4)[1] | Not metabolized[12][19] | Minor (CYP3A4); ~20% of dose[13][21] | Extensive hepatic[5][14] |

| Elimination Half-life (t1/2) | ~58 days (highly variable)[8][16] | 13 - 19 hours | 7 - 18 hours[12][19] | ~10 hours[20][21] | ~6 hours (range 2-12)[5][15] |

| Excretion | Primarily biliary/fecal[8][22] | Primarily fecal (~84%)[1] | Primarily renal (unchanged)[12][19] | ~80% renal (~80% unchanged)[13][21] | ~82% renal (~7% unchanged)[15] |

DEA: Desethylamiodarone

Experimental Protocols

The characterization of the PK/PD properties of Class III antiarrhythmics relies on a suite of standardized preclinical and clinical methodologies.

Protocol 1: Preclinical Assessment of Ion Channel Blockade via Patch-Clamp Electrophysiology

Objective: To determine the potency and kinetics of a test compound's block on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the IKr current.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the hERG gene are cultured and prepared for electrophysiological recording.

-

Whole-Cell Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and isolate the hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is the primary target for assessing drug block.

-

Compound Application: The test compound is applied to the cell at increasing concentrations via a perfusion system. The effect on the hERG tail current is measured at each concentration.

-

Data Analysis: The percentage of current block at each concentration is calculated. These data are then fitted to a Hill equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the current.

Workflow Visualization: Patch-Clamp Experiment

Protocol 2: Clinical Assessment of QT Interval Prolongation (Thorough QT/QTc Study)

Objective: To evaluate the effect of a new drug on the QT interval in healthy volunteers, as mandated by the ICH E14 guidance.[23][24]

Methodology:

-

Study Design: A randomized, double-blind, crossover study is typically employed. Subjects receive the therapeutic dose of the study drug, a supratherapeutic dose, a placebo, and a positive control (e.g., moxifloxacin) known to prolong the QT interval.[23]

-

Subject Population: Healthy male and female volunteers are enrolled after rigorous screening to exclude individuals with baseline cardiac abnormalities or risk factors for arrhythmia.

-

ECG Monitoring: High-quality, 12-lead digital ECGs are recorded at multiple time points before and after drug administration. Time points are chosen to coincide with the expected peak plasma concentration (Cmax) of the drug and its metabolites.[24]

-

Pharmacokinetic Sampling: Blood samples are collected concurrently with ECG recordings to establish a concentration-response relationship.

-

QT Measurement: A central ECG laboratory, blinded to treatment and time, measures the QT interval. The QT interval is corrected for heart rate using a correction formula (e.g., Fridericia's - QTcF, or Bazett's - QTcB) or an individual-specific correction (QTcI).[25][26]

-

Data Analysis: The primary analysis involves calculating the time-matched, placebo-subtracted change from baseline in QTc (ΔΔQTc). The upper bound of the 95% confidence interval for the largest ΔΔQTc is compared against a regulatory threshold (typically 10 ms) to determine if the drug has a clinically significant effect on the QT interval.[23] Concentration-QTc modeling is also performed to explore the relationship between drug exposure and the magnitude of QT prolongation.[23]

Workflow Visualization: Thorough QT (TQT) Study

References

- 1. lecturio.com [lecturio.com]

- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 7. Emerging class III antiarrhythmic agents: mechanism of action and proarrhythmic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. ahajournals.org [ahajournals.org]

- 14. drugs.com [drugs.com]

- 15. tapermd.com [tapermd.com]

- 16. drugs.com [drugs.com]

- 17. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Pharmacokinetics of dronedarone [frontiersin.org]

- 19. Pharmacology, pharmacodynamics and pharmacokinetics of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. litfl.com [litfl.com]

- 23. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. altasciences.com [altasciences.com]

- 25. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - ecancer [ecancer.org]

- 26. Methodological considerations in the design of trials for safety assessment of new drugs and chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Potassium Channel Blockers for Arrhythmia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the medicinal chemistry of potassium channel blockers used in the treatment of cardiac arrhythmias. It delves into the structure-activity relationships (SAR), pharmacological properties, and experimental evaluation of compounds targeting key potassium channels involved in cardiac repolarization.

Introduction to Cardiac Potassium Channels and Arrhythmia

Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide.[1] The cardiac action potential, a precisely orchestrated series of electrical events, governs the heart's rhythmic contractions.[2][3] Potassium channels are critical players in the repolarization phase (phase 3) of the cardiac action potential, allowing potassium ions to flow out of the cell and restore the resting membrane potential.[4] Dysfunctional potassium channels can lead to prolonged repolarization, which can trigger life-threatening arrhythmias such as Torsades de Pointes (TdP).[5]

Potassium channel blockers, classified as Class III antiarrhythmic agents, prolong the action potential duration and the effective refractory period by inhibiting these potassium currents.[4][6] This mechanism is effective in suppressing re-entrant arrhythmias, a common cause of tachycardia.[4] This guide focuses on the medicinal chemistry of blockers for several key cardiac potassium channels:

-

hERG (human Ether-à-go-go-Related Gene) Channel (Kv11.1): Encodes the rapid delayed rectifier potassium current (IKr), a primary target for many Class III antiarrhythmics and a key channel involved in drug-induced QT prolongation.[6][7]

-

KCNQ1/KCNE1 Channel: Forms the slow delayed rectifier potassium current (IKs), another important repolarizing current.[8]

-

Kv1.5 Channel: Responsible for the ultra-rapid delayed rectifier potassium current (IKur), predominantly expressed in the atria, making it an attractive target for atrial-selective antiarrhythmic drugs.[9]

-

TASK-1 (TWIK-related acid-sensitive K+ channel 1) Channel (K2P3.1): A two-pore domain potassium channel contributing to the background potassium current in the atria.

-

Inward Rectifier Potassium (Kir) Channels: Particularly the Kir2.x subfamily, which conducts the IK1 current responsible for stabilizing the resting membrane potential.[10]

Quantitative Data on Potassium Channel Blockers

The following tables summarize the inhibitory potency (IC50) of various compounds against different cardiac potassium channels. These values are crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Table 1: hERG (IKr) Channel Blockers

| Compound | IC50 | Cell Line | Temperature | Assay Method | Citation(s) |

| Amiodarone | ~45 nM | HEK293 | 37°C | Whole-cell Patch Clamp | [11][12] |

| Amiodarone | 0.8 ± 0.1 µM | HEK293 | Not Specified | Whole-cell Patch Clamp | [13] |

| Desethylamiodarone (DEA) | 157.6 ± 21.2 nM | HEK293 | Not Specified | Whole-cell Patch Clamp | [2] |

| Dofetilide | - | - | - | Potent IKr blocker | [5] |

| E-4031 | 294 nM (manual), 724 nM (automated) | CHO | Not Specified | Patch Clamp | [14] |

| Terfenadine | - | - | - | Inhibits [3H]dofetilide binding | [15] |

| Haloperidol | - | - | - | Inhibits [3H]dofetilide binding | [15] |

| Pimozide | - | - | - | Inhibits [3H]dofetilide binding | [15] |

Table 2: KCNQ1/KCNE1 (IKs) Channel Blockers

| Compound | IC50 | Cell Line/System | Assay Method | Citation(s) |

| Dofetilide | Selective for IKr over IKs | Rabbit ventricular myocytes | Not Specified | [4][16] |

| Chromanol 293B | Potent IKs blocker | Not Specified | Not Specified | Not Specified |

Table 3: Kv1.5 (IKur) Channel Blockers

| Compound | IC50 | Cell Line | Selectivity Profile | Citation(s) |

| Vernakalant (RSD1235) | - | HEK293 | Multi-channel blocker | [1][17][18] |

| Flecainide | 38.14 ± 1.06 µM | Not Specified | Also blocks Nav1.5 and hERG | [19] |

| XEN-D0103 | 25 nM | Not Specified | >500-fold selective over hERG, Kv4.3, Nav1.5, Cav1.2, and Kir2.1 | [1] |

| AVE0118 | 6.9 µM | Not Specified | Also blocks Ito and IK,ACh | [1] |

Table 4: TASK-1 Channel Blockers

| Compound | IC50 | Cell Line/System | In Vivo Efficacy | Citation(s) |

| A293 (AVE1231) | ~250 nM | Heterologous expression | Effective in a porcine model of atrial fibrillation | [20][21][22] |

| A293 (AVE1231) | 8.4 µM (for IKACh) | Not Specified | - | [23] |

| Amiodarone | - | Not Specified | - | [22] |

| Vernakalant | - | Not Specified | - | [22] |

| Flecainide | - | Not Specified | - | [22] |

Table 5: Kir2.x (IK1) Channel Blockers

| Compound | IC50 (pH 7.4) | Target Channel(s) | Selectivity Profile | Citation(s) |

| ML133 | 1.8 µM | mKir2.1 | No effect on rKir1.1 (>300 µM); weak activity at hKir7.1 (33 µM) and rKir4.1 (76 µM) | [10][24][25][26] |

| ML133 | 2.8 µM | hKir2.6 | - | |

| ML133 | 2.9 µM | hKir2.2 | - | |

| ML133 | 4.0 µM | hKir2.3 | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the discovery and characterization of novel potassium channel blockers. This section provides methodologies for key in vitro and in vivo assays.

Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch clamp technique is the gold standard for characterizing the interaction of a compound with an ion channel, providing detailed information on potency, kinetics, and voltage-dependence of the block.

Objective: To measure the inhibitory effect of a test compound on a specific potassium current (e.g., IhERG) in a heterologous expression system.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human potassium channel of interest (e.g., hERG).[27][28][29]

-

External (Bath) Solution (for hERG): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[27]

-

Internal (Pipette) Solution (for hERG): (in mM) 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.[27] For perforated patch, 25 µM Escin can be included.[27]

-

Test Compound: Stock solution in a suitable solvent (e.g., DMSO) and serial dilutions in the external solution.

-

Patch Clamp Rig: Inverted microscope, micromanipulator, patch clamp amplifier, data acquisition system, and perfusion system.

-

Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure:

-

Cell Preparation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). For some cell lines like CHO-hERG, incubation at a reduced temperature (30°C) for 1-5 days prior to the experiment can increase the current amplitude and the success rate.[29] Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation and Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single, healthy cell with the fire-polished micropipette under positive pressure.

-

Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration. Allow for dialysis of the cell interior with the pipette solution for 5-10 minutes.

-

-

Voltage-Clamp Protocol (Example for hERG): A specific voltage protocol is applied to elicit the target current and assess the effect of the drug. A recommended protocol for hERG is as follows:

-

Hold the membrane potential at -80 mV.[30]

-

Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.[2]

-

Repolarize to -50 mV for 2 seconds to record the deactivating tail current, which is a measure of the number of channels that were open during the preceding depolarization.[2][30]

-

Return to the holding potential of -80 mV. This pulse sequence is repeated at a regular interval (e.g., every 15 seconds).[30]

-

-

Data Acquisition:

-

Record baseline currents in the control external solution until a stable recording is achieved (<10% rundown over 5 minutes).

-

Apply the test compound at various concentrations via the perfusion system.

-

Record the current at steady-state for each concentration.

-

Perform a washout with the control solution to assess the reversibility of the block.

-

At the end of the experiment, a positive control (e.g., 1 µM E-4031 for hERG) can be applied to confirm the identity of the current.[30]

-

-

Data Analysis:

-

Measure the peak tail current amplitude in the absence (Icontrol) and presence (Idrug) of the test compound.

-

Calculate the percentage of inhibition: % Inhibition = [1 - (Idrug / Icontrol)] * 100.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.

-

Radioligand Binding Assay

Radioligand binding assays are a high-throughput method to assess the affinity of a compound for a specific channel protein.

Objective: To determine the binding affinity (Ki) of a test compound for the hERG channel using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the hERG channel.[7][15][31]

-

Radioligand: [3H]dofetilide is a commonly used radioligand for the hERG channel.[6][7][15][32]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration of an unlabeled hERG blocker (e.g., 10 µM dofetilide) to determine non-specific binding.[7]

-

Test Compounds: Serial dilutions of the compounds to be tested.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Filtration Manifold and Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Arrhythmia Model

In vivo models are essential for evaluating the antiarrhythmic efficacy and proarrhythmic potential of a compound in a whole-organism context. The aconitine-induced arrhythmia model in rats is a commonly used screening model.

Objective: To assess the ability of a test compound to prevent or terminate aconitine-induced ventricular arrhythmias in rats.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Anesthetic: e.g., Urethane (1.2 g/kg, i.p.).[33]

-

Aconitine Solution: A stock solution of aconitine prepared in saline.

-

Test Compound: Prepared for intravenous (i.v.) or intraperitoneal (i.p.) administration.

-

Surgical Instruments: For catheter implantation.

-

ECG Recording System: With needle electrodes.

-

Infusion Pump.

Procedure:

-

Animal Preparation:

-

Baseline Recording: Record a stable baseline ECG for at least 20 minutes.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., i.v. bolus or infusion, or i.p.).

-

Arrhythmia Induction: After a predetermined time following drug administration, start a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min).[33][34]

-

ECG Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

Endpoint: The experiment is terminated upon the onset of sustained VF or after a predefined infusion duration.

-

Data Analysis:

-

Measure the time to the onset of different types of arrhythmias.

-

Calculate the dose of aconitine required to induce arrhythmias.

-

Compare the results between the vehicle-treated and drug-treated groups to determine if the test compound has antiarrhythmic activity. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the findings.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the drug discovery process is crucial for a clear understanding. The following diagrams are generated using the DOT language for Graphviz.

Cardiac Action Potential and Potassium Channel Blockade

Experimental Workflow for Potassium Channel Blocker Discovery

Conclusion

The medicinal chemistry of potassium channel blockers for arrhythmia is a dynamic field with a clear need for novel agents with improved selectivity and safety profiles. A thorough understanding of the structure-activity relationships, combined with robust in vitro and in vivo experimental evaluation, is paramount for the successful development of the next generation of antiarrhythmic drugs. This guide has provided a foundational overview of the key concepts, quantitative data, and experimental methodologies that are central to this endeavor. The continued exploration of the molecular interactions between small molecules and the diverse family of cardiac potassium channels will undoubtedly lead to safer and more effective treatments for patients with cardiac arrhythmias.

References

- 1. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the Electrophysiologic Actions of E-4031 and Dofetilide by Hyperkalemia and Acidosis in Rabbit Ventricular Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]dofetilide binding to HERG transfected membranes: a potential high throughput preclinical screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Can inhibition of IKur promote atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]

- 16. Electrophysiological effects of dofetilide in an in vitro model of "border zone" between normal and ischemic/reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] The Molecular Basis of High-Affinity Binding of the Antiarrhythmic Compound Vernakalant (RSD1235) to Kv1.5 Channels | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Kir2.1 Inhibitor, ML133 The Kir2.1 Inhibitor, ML133, also referenced under CAS 185669-79-8, controls the biological activity of Kir2.1. This small molecule/inhibitor is primarily used for Cancer applications. | 185669-79-8 [sigmaaldrich.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. sophion.co.jp [sophion.co.jp]

- 30. fda.gov [fda.gov]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Class III Antiarrhythmic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Class III antiarrhythmic agents exert their therapeutic effect by prolonging the cardiac action potential duration (APD), which is primarily achieved by blocking potassium channels involved in the repolarization phase of the cardiac cycle.[1][2][3][4] The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component of cardiac repolarization.[5][6] Inhibition of the hERG channel is a hallmark of Class III antiarrhythmic drugs, but it also represents a significant off-target effect for many non-cardiac drugs, leading to acquired long QT syndrome and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[6][7][8] Therefore, robust and predictive in vitro screening assays for hERG channel activity are essential in both the discovery of novel antiarrhythmic drugs and in the safety assessment of new chemical entities.

These application notes provide an overview of the principles and detailed protocols for commonly used in vitro assays to screen for Class III antiarrhythmic activity, with a focus on hERG channel inhibition.

Signaling Pathway of Class III Antiarrhythmic Drugs

Class III antiarrhythmic drugs primarily target and block the hERG (Kv11.1) potassium channel. This channel is a voltage-gated potassium channel that plays a crucial role in the phase 3 repolarization of the cardiac action potential. By blocking this channel, these drugs delay the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration and the effective refractory period.[1][9] This mechanism is effective in suppressing re-entrant arrhythmias.[1]

Mechanism of Class III antiarrhythmic drug action on the hERG channel.

Experimental Assays for Screening Class III Antiarrhythmic Activity

A variety of in vitro assays are available to assess the activity of compounds on the hERG channel, ranging from high-throughput screening (HTS) methods to the "gold standard" manual patch clamp technique.[5][6][7]

Manual Patch Clamp Electrophysiology

Manual patch clamp is considered the gold standard for characterizing the interaction of a compound with ion channels, providing detailed information on the kinetics and voltage-dependence of the block.[6][10][11]

Principle: This technique involves forming a high-resistance (giga-ohm) seal between a glass micropipette and the membrane of a single cell expressing the hERG channel. This allows for the precise control of the membrane potential and the direct measurement of the ionic current flowing through the channel in response to voltage changes.

Experimental Workflow:

Workflow for manual patch clamp hERG assay.

Protocol:

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is used to quantify drug block.[12]

-

-

Experimental Procedure:

-

Record a stable baseline hERG current for at least 3 minutes.

-

Perfuse the cell with increasing concentrations of the test compound, allowing 3-5 minutes for each concentration to reach steady-state block.

-

Perform a washout step with the external solution to assess the reversibility of inhibition.

-

-

Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Normalize the data to the baseline current and fit to a concentration-response curve to determine the IC50 value.

Automated Patch Clamp (APC)

Automated patch clamp systems increase the throughput of electrophysiological recordings, making them suitable for earlier stages of drug discovery.[4][13]

Principle: APC systems utilize planar patch clamp technology where cells are automatically positioned over apertures in a planar substrate. A giga-ohm seal and whole-cell configuration are established robotically, allowing for parallel recordings from multiple cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of hERG-expressing cells at a defined density.

-

System Setup: Prime the APC system (e.g., QPatch, Patchliner) with internal and external solutions.

-

Compound Plate Preparation: Prepare a multi-well plate with serial dilutions of the test compounds.

-

Automated Recording:

-

The system automatically captures cells and establishes whole-cell recordings.

-

A pre-programmed voltage protocol is applied to elicit hERG currents.

-

The system sequentially applies the test compound concentrations from the compound plate.

-

-

Data Analysis: The software automatically analyzes the current amplitudes and calculates IC50 values.

Fluorescence-Based Assays

Fluorescence-based assays offer a high-throughput, non-electrophysiological alternative for screening hERG channel blockers.